molecular formula C14H19NO B5265013 2-(2-METHYLPHENYL)-1-PIPERIDINO-1-ETHANONE

2-(2-METHYLPHENYL)-1-PIPERIDINO-1-ETHANONE

Cat. No.: B5265013
M. Wt: 217.31 g/mol
InChI Key: WBEPPMAIUSGSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-METHYLPHENYL)-1-PIPERIDINO-1-ETHANONE is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-1-PIPERIDINO-1-ETHANONE typically involves the reaction of 2-methylphenylacetonitrile with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

2-methylphenylacetonitrile+piperidineThis compound\text{2-methylphenylacetonitrile} + \text{piperidine} \rightarrow \text{this compound} 2-methylphenylacetonitrile+piperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENYL)-1-PIPERIDINO-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(2-METHYLPHENYL)-1-PIPERIDINO-1-ETHANONE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYLPHENYL)-1-PIPERIDINO-1-ETHANONE is unique due to its specific structural features and the presence of both a piperidine ring and a 2-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenyl)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-7-3-4-8-13(12)11-14(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEPPMAIUSGSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.